Tetraphenylphthalonitrile

Phthalocyanine Synthesis Macrocycle Templation Steric Control

Tetraphenylphthalonitrile (CAS 1181-03-9) is a fully substituted aromatic dinitrile with four phenyl groups at positions 3,4,5,6. Its extreme steric hindrance enforces non-statistical, directed condensation—yielding the 2:2 heteroleptic phthalocyanine as the major isolable product, not a complex statistical mixture. Essential for researchers synthesizing low-symmetry phthalocyanines for photodynamic therapy, asymmetric catalysis, or NLO materials. Enables controlled non-planar macrocycle distortion for tuning electronic properties. Order ≥95% purity for reproducible, publication-grade results.

Molecular Formula C32H20N2
Molecular Weight 432.5 g/mol
CAS No. 1181-03-9
Cat. No. B15490947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylphthalonitrile
CAS1181-03-9
Molecular FormulaC32H20N2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)C#N)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C32H20N2/c33-21-27-28(22-34)30(24-15-7-2-8-16-24)32(26-19-11-4-12-20-26)31(25-17-9-3-10-18-25)29(27)23-13-5-1-6-14-23/h1-20H
InChIKeyWGBZWBSQZLVORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylphthalonitrile (CAS 1181-03-9): Sterically Crowded Precursor for Non-Planar Phthalocyanines and Directed Asymmetric Synthesis


Tetraphenylphthalonitrile (CAS 1181-03-9; C32H20N2; MW 432.5 g/mol) is a sterically crowded aromatic dinitrile featuring four phenyl substituents on the 3,4,5,6 positions of the phthalonitrile core [1]. This fully substituted benzene-1,2-dicarbonitrile architecture imposes significant steric hindrance that fundamentally alters macrocyclization outcomes compared to unsubstituted or partially substituted phthalonitriles [2]. Unlike typical phthalonitriles that produce statistical product distributions upon co-condensation, tetraphenylphthalonitrile yields non-statistical mixtures due to its bulk, enabling directed synthesis of low-symmetry phthalocyanines and lutetium bisphthalocyanines that cannot be accessed via conventional precursors [3][4].

Why Unsubstituted Phthalonitrile or 4-tert-Butylphthalonitrile Cannot Substitute for Tetraphenylphthalonitrile in Asymmetric Macrocycle Synthesis


In-class substitution of tetraphenylphthalonitrile with simpler phthalonitriles such as unsubstituted phthalonitrile or 4-tert-butylphthalonitrile fails critically because steric crowding fundamentally dictates both reaction pathway and product distribution [1]. When unsubstituted phthalonitrile condenses under templating conditions, statistical mixtures dominate due to comparable reactivity of all nitrile units; conversely, the four peripheral phenyl rings of tetraphenylphthalonitrile enforce a non-statistical, directed condensation that preferentially yields the 2:2 heteroleptic complex as the major isolable product rather than a complex statistical mixture [2]. In mixed condensation with 4-phenylthiophthalonitrile, this steric bulk induces varying degrees of non-planar distortion in the resulting phthalocyanine macrocycle, a structural feature that cannot be replicated using less hindered precursors and that directly modulates spectroscopic and electrochemical behavior [3]. Researchers requiring controlled synthesis of low-symmetry phthalocyanines or deliberate induction of non-planar macrocycle conformations cannot achieve these outcomes with generic phthalonitrile alternatives.

Tetraphenylphthalonitrile: Direct Comparative Evidence for Non-Statistical Condensation and Non-Planar Distortion Induction


Tetraphenylphthalonitrile Yields Non-Statistical Phthalocyanine Mixtures with 2:2 Complex as Major Product Versus Statistical Distribution from Unsubstituted Precursors

In copper(I) chloride-templated mixed condensation with 4-phthalonitrile or 6-tert-butylnaphthalonitrile, tetraphenylphthalonitrile produces a non-statistical mixture of phthalocyanines in which the asymmetric 2:2 complex constitutes the major reaction product [1]. This stands in direct contrast to mixed condensations employing two unsubstituted or equivalently reactive phthalonitriles, which yield statistical product distributions with no single species predominating and consequently require extensive chromatographic separation [1]. The steric crowding imposed by the four phenyl substituents of tetraphenylphthalonitrile is the causative factor for this product selectivity, as the bulky dinitrile reacts preferentially at templating metal centers in a 2:2 stoichiometry rather than the statistically expected 3:1 or 1:3 ratios [1].

Phthalocyanine Synthesis Macrocycle Templation Steric Control Copper Phthalocyanine

Tetraphenylphthalonitrile Enables Directed Synthesis of Six Distinct Lutetium Bisphthalocyanine Complexes from a Single Co-Condensation

Co-condensation of tetraphenylphthalonitrile with unsubstituted phthalonitrile using lutetium acetate as a template yields three homoleptic and three heteroleptic double-decker bisphthalocyanine complexes that are cleanly isolable via preparative thin-layer chromatography, demonstrating directed synthesis rather than uncontrolled statistical scrambling [1]. The sterically crowded nature of tetraphenylphthalonitrile, designated as one of two primary bulky precursors for this directed approach alongside 3,6-diphenylphthalonitrile, suppresses formation of certain regioisomers that would otherwise complicate product mixtures [1][2]. The isolated complexes were unequivocally identified by UV-vis spectroscopy and elemental analysis, confirming the controlled synthetic outcome [1].

Lanthanide Bisphthalocyanine Rare Earth Complexes Directed Synthesis Sandwich Complex

Mixed Condensation with 4-Phenylthiophthalonitrile Produces Low-Symmetry Phthalocyanines with Varying Degrees of Non-Planar Distortion Absent in Planar Phthalocyanines

Low-symmetry copper phthalocyanines prepared via mixed condensation of tetraphenylphthalonitrile with 4-phenylthiophthalonitrile exhibit spectroscopic, electrochemical, and molecular modeling signatures consistent with varying degrees of non-planar distortion of the macrocyclic plane [1]. This non-planarity arises directly from the steric bulk of the tetraphenyl-substituted precursor and is corroborated by molecular modeling studies [1]. Unsubstituted phthalocyanines and those derived from less hindered precursors typically adopt planar or near-planar conformations in the solid state and solution, yielding different spectroscopic profiles and redox behavior [1].

Non-Planar Macrocycles Spectroscopic Properties Electrochemistry Molecular Modeling

Tetraphenylphthalonitrile Functions as a Sterically Congested Building Block for Directed Asymmetric Synthesis Distinct from 3,6-Diphenylphthalonitrile

In the broader strategy for directed synthesis of asymmetric transition-metal phthalocyanines and rare-earth bisphthalocyanines, tetraphenylphthalonitrile is one of only two explicitly identified sterically crowded phthalonitrile precursors—the other being 3,6-diphenylphthalonitrile—capable of imposing the required steric control [1][2]. The fully substituted tetraphenyl architecture (four phenyl groups on positions 3,4,5,6) provides a distinct steric environment compared to the 3,6-disubstituted pattern of 3,6-diphenylphthalonitrile, offering synthetic chemists a second orthogonal steric profile for tuning condensation outcomes [1]. This class-level distinction positions tetraphenylphthalonitrile as a non-interchangeable member of a limited toolkit for directed macrocycle assembly.

Steric Hindrance Asymmetric Synthesis Template Condensation Precursor Selection

When to Procure Tetraphenylphthalonitrile: Validated Research Application Scenarios Based on Comparative Evidence


Preparative-Scale Synthesis of Asymmetric A3B-Type Phthalocyanines Without Statistical Mixture Purification Burden

Researchers requiring multigram quantities of low-symmetry phthalocyanines with defined substitution patterns benefit from tetraphenylphthalonitrile's non-statistical condensation behavior. The steric bulk directs the templated co-condensation toward the 2:2 heteroleptic complex as the major product, significantly reducing the chromatographic burden associated with separating statistical mixtures of multiple homo- and heteroleptic species [1]. This scenario applies particularly to groups developing asymmetric photosensitizers for photodynamic therapy, asymmetric catalysts, or non-linear optical materials where controlled macrocycle asymmetry is essential but labor-intensive purification from statistical mixtures is prohibitive.

Synthesis of Lutetium and Rare-Earth Bisphthalocyanine Libraries for Structure-Property Relationship Studies

When the research objective is to systematically evaluate how phenyl substitution pattern affects the spectroscopic, electrochemical, or magnetic properties of lanthanide sandwich complexes, tetraphenylphthalonitrile provides access to a defined set of six isolable complexes from a single co-condensation with unsubstituted phthalonitrile [2]. This directed synthesis approach enables head-to-head comparison of homoleptic versus heteroleptic bisphthalocyanines and investigation of substituent effects on π-π interactions, redox behavior, and lanthanide-centered properties without the confounding variable of uncontrolled isomer formation.

Deliberate Induction of Non-Planar Macrocycle Conformations for Tunable Photophysical and Electrochemical Properties

Researchers seeking to introduce controlled non-planar distortion into phthalocyanine frameworks to modulate their electronic absorption, emission, or redox properties should select tetraphenylphthalonitrile as the sterically demanding precursor in mixed condensations with appropriately functionalized partner phthalonitriles [3]. The resulting low-symmetry complexes exhibit varying degrees of saddle-type distortion as documented by spectroscopy and molecular modeling, providing a synthetic handle for tuning excited-state degeneracy and redox potentials that planar macrocycles cannot offer. This scenario is relevant for developing near-IR absorbers, electrochromic materials, and photoactive components where macrocycle conformation directly impacts functional performance.

Comparative Studies Requiring Maximal Steric Crowding in the Phthalonitrile Precursor Toolkit

For systematic investigations into how steric hindrance at the dinitrile precursor stage propagates to macrocycle geometry and properties, tetraphenylphthalonitrile serves as the maximal steric crowding reference point alongside 3,6-diphenylphthalonitrile as the moderate crowding comparator [4]. Procurement of this fully substituted precursor enables direct experimental comparison across the steric crowding continuum (unsubstituted → 3,6-diphenyl → 3,4,5,6-tetraphenyl) using otherwise identical reaction conditions, providing unambiguous attribution of observed differences in reaction outcome or macrocycle properties to steric effects.

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